molecular formula C16H24N2 B8744202 6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane

6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane

Cat. No. B8744202
M. Wt: 244.37 g/mol
InChI Key: FYGZVCBQUKUQQV-UHFFFAOYSA-N
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Patent
US09133181B2

Procedure details

6-Benzyl-8-methyl-6,9-diaza-spiro[4.5]decane was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 1,2-diamino-propane and 1-hydroxycyclopentane-1-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:17][C:16](C)([CH3:18])[NH:15][CH2:14][C:9]21[CH2:13][CH2:12][CH2:11][CH2:10]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NCC(N)C.OC1(C#N)CCCC1>>[CH2:1]([N:8]1[CH2:17][CH:16]([CH3:18])[NH:15][CH2:14][C:9]21[CH2:10][CH2:11][CH2:12][CH2:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CCCC2)CNC(C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2(CCCC2)CNC(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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